Methyl 3-methanesulfonyl-5-nitrobenzoate
Overview
Description
“Methyl 3-methanesulfonyl-5-nitrobenzoate” is a chemical compound with the CAS Number: 1044271-95-5 . It has a molecular weight of 259.24 . The IUPAC name for this compound is methyl 3- (methylsulfonyl)-5-nitrobenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methanesulfonyl-5-nitrobenzoate” contains a total of 26 bonds. There are 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis
“Methyl 3-methanesulfonyl-5-nitrobenzoate” is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Chemical Reactions
- Sulfhydryl Group Determination : A study by Ellman (1959) introduced a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, suggesting a precursor role of similar compounds in biochemistry (Ellman, 1959).
- Nitration of Aromatic Compounds : Zolfigol et al. (2012) discussed the design of an ionic liquid for the efficient nitration of aromatic compounds, indicating a methodological approach related to the functionalization of aromatic compounds (Zolfigol et al., 2012).
- Microporous Anionic Metal-Organic Frameworks : Research by Guo et al. (2017) on the synthesis of a microporous anionic metal-organic framework shows the potential of sulfone and nitrobenzoate derivatives in creating materials with applications in sensors and dye adsorption (Guo et al., 2017).
Oxidation Reactions and Organic Synthesis
- Oxidation of Methyl (Methylthio)methyl Sulfoxide : Ogura et al. (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane, showcasing the versatility of sulfoxide compounds in synthesis (Ogura et al., 1980).
- Cerium(IV) Methanesulfonate Oxidation : The study on the oxidation of o-nitrotoluene by cerium(IV) methanesulfonate by Lozar and Savall (1995) demonstrates the application of methanesulfonate derivatives in organic synthesis, particularly in oxidizing o-nitrotoluene to various products (Lozar & Savall, 1995).
Antibacterial Activity and Complex Synthesis
- Antibacterial Activity of Sulfonamide Derivatives : Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes, testing their antibacterial activities against a range of bacteria. This indicates the potential biomedical applications of sulfonamide compounds (Özdemir et al., 2009).
Advanced Material Applications
- Nonlinear Optics Materials : Ulman et al. (1990) conducted semiempirical calculations and synthesis of new sulfonyl-containing materials for nonlinear optics, demonstrating the application of sulfonyl derivatives in creating materials with specific optical properties (Ulman et al., 1990).
Safety And Hazards
“Methyl 3-methanesulfonyl-5-nitrobenzoate” has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 3-methylsulfonyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)6-3-7(10(12)13)5-8(4-6)17(2,14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIGFHIVYKZHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methanesulfonyl-5-nitrobenzoate | |
CAS RN |
1044271-95-5 | |
Record name | methyl 3-methanesulfonyl-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.